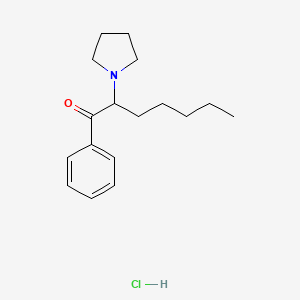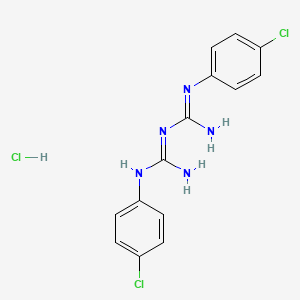
Naphthalen-1-yl-(1-pentylindazol-3-yl)methanone
Descripción general
Descripción
“Naphthalen-1-yl-(1-pentylindazol-3-yl)methanone” is also known as JWH-018 indazole analogue or THJ-018 . It belongs to the group of synthetic cannabinoids . The IUPAC name for this substance is naphthalen-1-yl (1-pentyl-1H-indazol-3-yl)methanone .
Molecular Structure Analysis
The molecular formula of “Naphthalen-1-yl-(1-pentylindazol-3-yl)methanone” is C23H22N2O . The molecular weight is 342.4336 g/mol . The InChI Key is VAKGBPSFDNTMDJ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthetic Cannabinoid Receptor Agonists
This compound, also known as JWH-018 , is a member of the synthetic cannabinoids . It acts as an agonist at the cannabinoid receptors, CB1 and CB2. Its primary application in research is to study the pharmacological effects of cannabinoid receptor activation. This can lead to insights into the endocannabinoid system’s role in various physiological processes, including pain regulation, appetite, and mood.
Analytical Reference Material
Due to its well-defined structure and properties, JWH-018 serves as an analytical reference material . It’s used in laboratories to calibrate instruments, validate methods, and serve as a control in experiments studying cannabinoid-related substances.
Neuropharmacology
Researchers utilize JWH-018 to explore the neuropharmacological profiles of synthetic cannabinoids . By understanding how these compounds interact with the brain, scientists can develop treatments for neurological disorders and provide insights into the potential risks associated with their recreational use.
Fungicidal Properties
Although not directly related to JWH-018 , a structurally similar compound, N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN) , has been studied for its fungicidal properties against Rhizoctonia solani . This indicates that derivatives of JWH-018 could potentially be synthesized and studied for their antifungal applications.
Forensic Science
JWH-018: is often detected in legal and forensic investigations due to its presence in various ‘legal high’ products . Its identification and quantification are crucial for law enforcement and forensic scientists to understand the spread and impact of synthetic cannabinoid use.
Safety and Hazards
The safety data sheet for “Naphthalen-1-yl-(1-pentylindazol-3-yl)methanone” suggests avoiding dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided . In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .
Mecanismo De Acción
Target of Action
Naphthalen-1-yl-(1-pentylindazol-3-yl)methanone, also known as JWH-018, is a synthetic cannabinoid . Its primary targets are the cannabinoid receptors CB1 and CB2. These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
Naphthalen-1-yl-(1-pentylindazol-3-yl)methanone acts as a potent agonist for the CB1 and CB2 receptors. An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the cannabinoid receptors, mimicking the effects of naturally occurring cannabinoids.
Result of Action
The molecular and cellular effects of Naphthalen-1-yl-(1-pentylindazol-3-yl)methanone’s action are similar to those of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. These effects can include alterations in mood, perception, and cognition, among others.
Propiedades
IUPAC Name |
naphthalen-1-yl-(1-pentylindazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-2-3-8-16-25-21-15-7-6-13-20(21)22(24-25)23(26)19-14-9-11-17-10-4-5-12-18(17)19/h4-7,9-15H,2-3,8,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKGBPSFDNTMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901010031 | |
| Record name | THJ-018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901010031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1364933-55-0 | |
| Record name | 1-Naphthalenyl(1-pentyl-1H-indazol-3-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1364933-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | THJ-018 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THJ-018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901010031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THJ-018 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B39WNG6743 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)
![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)